Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
ethyl 2-[2-(benzylamino)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C14H16N2O2S/c1-2-18-13(17)8-12-10-16-14(19-12)15-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16) |
InChI Key |
VQKONBWOIYPHCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Oximation Reaction
Ethyl acetoacetate undergoes oximation using methyl nitrite, ethyl nitrite, or isopropyl nitrite at -5°C to 5°C for 2–4 hours in ethanol. This step introduces an oxime group, forming the intermediate ethyl 2-(hydroxyimino)acetate. The low-temperature conditions minimize side reactions, achieving near-quantitative conversion.
Methylation Reaction
The oxime intermediate is methylated with dimethyl sulfate in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and potassium carbonate. Conducted at 8–15°C for 4–6 hours, this step yields a methoxyimino derivative. Centrifugation and pH adjustment (4.5–5.0) isolate the product, avoiding thermal degradation.
Bromination Reaction
| Step | Reagents | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Oximation | Methyl nitrite | -5–5 | 3 | 98 | 95 |
| Methylation | Dimethyl sulfate | 8–15 | 5.5 | 89 | 97 |
| Bromination | Br₂, Cl₂ | 35 | 2 | 85 | 96 |
| Cyclization | Benzylamine, NaOAc | 25 | 3 | 63 | 99.47 |
Alternative Route: Condensation of Preformed Thiazole Intermediates
A secondary method inferred from VulcanChem’s general synthesis guidelines involves pre-synthesizing the thiazole core before introducing the benzylamino and acetate groups.
Thiazole Ring Formation
2-Amino-5-bromothiazole is prepared via the Hantzsch thiazole synthesis, reacting α-bromo ketones with thiourea. Bromine at the 5-position provides a handle for subsequent nucleophilic substitution.
Benzylamino Group Introduction
The bromine atom undergoes nucleophilic displacement with benzylamine in dimethylformamide (DMF) at 80°C for 12 hours. Catalytic potassium iodide enhances reactivity, achieving 70–75% substitution efficiency.
Esterification
The resulting 2-(benzylamino)thiazol-5-yl acetic acid is esterified with ethanol using dicyclohexylcarbodiimide (DCC) as a coupling agent. This step proceeds at 0°C to room temperature for 24 hours, yielding the final product with 65–70% isolated yield.
Limitations and Scalability Challenges
While this route avoids hazardous bromine gas, multi-step isolation increases solvent use and lowers overall yield (45–50% overall). Industrial adoption is less favorable compared to the single-reactor approach.
Critical Analysis of Solvent and Catalyst Selection
Solvent Systems
Ethanol and isopropanol dominate both methods due to their ability to dissolve polar intermediates while stabilizing reactive species. The patent method uses a single solvent (ethanol) throughout, reducing waste and cost. In contrast, the alternative route employs DMF for amination, necessitating stringent post-reaction purification.
Catalytic Efficiency
Phase-transfer catalysts (e.g., TBAB) in methylation improve interfacial reactivity, increasing yield by 15–20% compared to uncatalyzed reactions. Similarly, KI in nucleophilic substitution enhances benzylamine’s nucleophilicity, though residual iodide complicates purification.
Industrial Purification Strategies
Centrifugation and pH Adjustment
The patent method employs high-speed centrifugation (10,000–15,000 rpm) after methylation, removing insoluble potassium carbonate and byproducts. Filtrate pH adjustment to 4.5–5.0 precipitates the methide, simplifying isolation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have identified thiazole derivatives, including ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate, as promising candidates for anticancer therapies. The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Thiazole derivatives are known to induce apoptosis and inhibit critical pathways involved in cancer progression, such as tubulin polymerization and the NF-kB/mTOR/PI3K/AkT signaling pathways . The compound has shown strong cytotoxicity against liver (HepG-2) and breast (MCF-7) cancer cells with IC50 values indicating high selectivity for these cell types compared to normal cells .
Table 1: IC50 Values of this compound Against Different Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG-2 | 14.05 |
| MCF-7 | 17.77 |
| HCT-116 | 29.65 |
| HeLa | 32.68 |
| WI-38 (normal) | 36.17 |
Antimicrobial Properties
Thiazole compounds, including this compound, have demonstrated antimicrobial activity against various bacterial and fungal strains. The structural features of thiazoles contribute to their ability to disrupt microbial cell processes.
- Research Findings : Studies indicate that thiazole derivatives can inhibit the growth of pathogens, making them potential candidates for developing new antimicrobial agents . this compound's effectiveness in this area is still under investigation but shows promise based on related compounds.
Neuroprotective Effects
The compound has been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease.
- Acetylcholinesterase Inhibition : Compounds with a thiazole core have been reported to exhibit acetylcholinesterase inhibitory activity, which is crucial for alleviating symptoms associated with Alzheimer's disease by increasing acetylcholine levels in the brain . this compound may share similar properties, warranting further exploration.
Agricultural Applications
This compound has potential applications in agriculture as a herbicide or pesticide.
- Herbicidal Activity : Research indicates that thiazole derivatives can serve as effective herbicides in crop management, particularly in winter corn cultivation . This application highlights the versatility of the compound beyond medicinal uses.
Case Studies and Research Insights
Several studies have documented the synthesis and evaluation of thiazole derivatives:
- Study on Anticancer Activity : A recent investigation into a new thiazole derivative showed strong antiproliferative effects against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
- Neuroprotective Mechanisms : Research focused on thiazole-based compounds has revealed their potential to inhibit acetylcholinesterase effectively, suggesting their utility in treating cognitive decline associated with Alzheimer's disease .
- Agricultural Efficacy : A comprehensive review discussed the herbicidal properties of various thiazole derivatives, indicating their role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The thiazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Substituent Variations and Pharmacological Impact
Table 1: Key Structural Features and Bioactivities of Analogous Compounds
Key Observations:
- Benzylamino vs. However, hydrazino derivatives (e.g., 9a-9g) exhibit superior antioxidant activity due to radical-scavenging hydrazine moieties .
- Thiophene vs. Benzyl : Analogs with thiophene at position 4 (e.g., 5a-5k) show marked anti-inflammatory activity, suggesting that electron-rich heterocycles at this position enhance target binding .
Physicochemical and Spectral Properties
Table 3: Spectral Data and Elemental Analysis
Key Observations:
Biological Activity
Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationship (SAR) analyses.
Overview of Thiazole Compounds
Thiazoles are recognized for their pharmacological potential, exhibiting a wide range of biological activities including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Demonstrated cytotoxic effects against several cancer cell lines.
- Anti-inflammatory : Exhibits properties that can reduce inflammation.
- Neuroprotective : Some derivatives show promise in treating neurodegenerative diseases.
The thiazole scaffold has been incorporated into numerous FDA-approved drugs, underscoring its significance in medicinal chemistry .
Antimicrobial Activity
Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with thiazole rings have shown activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM . The presence of electron-withdrawing groups enhances this activity, suggesting that structural modifications can optimize antimicrobial efficacy.
Anticancer Properties
In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds bearing the thiazole moiety have been tested against various cancer cell lines, showing IC50 values indicative of potent anticancer activity. One study reported that certain thiazole analogues exhibited selective cytotoxicity against melanoma and lung adenocarcinoma cells . The structure-activity relationship studies revealed that specific substitutions on the thiazole ring significantly influence anticancer potency .
Anti-inflammatory Effects
Thiazole derivatives have also been evaluated for their anti-inflammatory potential. In one study, ethyl 2-substituted aminothiazole derivatives were shown to exhibit significant anti-inflammatory activity in various assays, indicating their potential as therapeutic agents for inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Substituents on the Thiazole Ring : The introduction of electron-withdrawing groups (e.g., halogens) at specific positions enhances biological activity.
- Alkyl Chain Length : Variations in alkyl chain length attached to the thiazole can affect lipophilicity and consequently the compound's bioavailability and efficacy.
- Amino Group Modifications : Changes to the amino group linked to the benzene ring can significantly alter the compound's interaction with biological targets.
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in various biological assays:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting a benzylamine derivative with ethyl chloroacetate under basic conditions (e.g., KOH in ethanol). For instance, describes a similar synthesis where 2-amino-5-chlorobenzothiazole reacts with ethyl chloroacetate in ethanol under reflux for 7 hours, yielding a thiazole intermediate . Adjusting stoichiometry (e.g., 1:1 molar ratio of amine to ethyl chloroacetate) and maintaining anhydrous conditions (using absolute ethanol) are critical for yield optimization. Recrystallization from ethanol or DMF/acetic acid mixtures improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer :
- FT-IR : Look for stretches at ~1700–1750 cm⁻¹ (ester C=O), ~3300 cm⁻¹ (N-H from benzylamino), and ~1600 cm⁻¹ (C=N/C=C in thiazole) .
- ¹H NMR : Key signals include a triplet at δ ~1.3 ppm (CH₃ of ethyl ester), a quartet at δ ~4.2 ppm (CH₂ of ethyl ester), and aromatic protons from the benzyl group (δ ~7.2–7.4 ppm). The thiazole proton may appear as a singlet at δ ~6.8–7.0 ppm .
- Mass Spectrometry : Exact mass (e.g., m/z 262.0388 for [M+H]⁺) confirms molecular formula .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR stretches) for this compound derivatives?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. For NMR anomalies:
- Use 2D techniques (e.g., COSY, HSQC) to assign overlapping signals.
- Compare experimental data with computational predictions (DFT calculations for chemical shifts) .
- For IR discrepancies, analyze recrystallized samples to rule out solvent interference .
Q. What strategies are recommended for elucidating the reaction mechanism of thiazole ring formation in the synthesis of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates.
- Isotopic Labeling : Use ¹⁵N-labeled benzylamine to trace nitrogen incorporation into the thiazole ring .
- Computational Modeling : Simulate transition states (e.g., using Gaussian) to evaluate cyclization pathways . suggests a base-assisted cyclization mechanism involving KOH, which deprotonates the amine and facilitates nucleophilic attack on ethyl chloroacetate .
Q. How can computational chemistry aid in predicting the biological activity of this compound, and what target proteins should be prioritized?
- Methodological Answer :
- Molecular Docking : Screen against PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma), as similar thiazole derivatives in and show activity as PPAR modulators .
- QSAR Modeling : Correlate substituent effects (e.g., benzylamino vs. methyl groups) with activity using descriptors like logP and H-bonding capacity .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
